molecular formula C16H10O4 B2368388 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid CAS No. 183968-09-4

2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid

Cat. No.: B2368388
CAS No.: 183968-09-4
M. Wt: 266.252
InChI Key: FYVAVBJZCHTYMI-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid (CAS Number: 183968-09-4) is a high-purity chemical compound offered with a guaranteed purity of 95% or higher. This compound features a molecular formula of C 16 H 10 O 4 and a molecular weight of 266.25 g/mol . This molecule belongs to the class of 2-benzofuran-1(3H)-ones, also known as phthalides. Phthalide scaffolds are recognized in medicinal chemistry as privileged structures due to their wide range of potential biological properties. Scientific literature indicates that various phthalide derivatives have been evaluated for diverse biological activities, including serving as antioxidants, anti-HIV-1 agents, antileishmanial compounds, and antifungal agents . Furthermore, such phthalide derivatives are highly valuable as key synthetic intermediates for constructing more complex heterocyclic systems relevant to pharmaceutical research . Researchers are exploring these non-nitrogen heterocyclic compounds for developing new therapeutic agents with optimized profiles . The product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2E)-2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVAVBJZCHTYMI-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3C(=O)O2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Catalyst System : Pd(OAc)₂ (10 mol%) with Boc-L-tert-leucine (30 mol%) as a chiral ligand.
  • Oxidant : PhI(OAc)₂ (2 equiv) in 1,2-dichloroethane (DCE) at 80°C.
  • Substrate : α,α-Disubstituted phenylacetic acid derivatives.

Mechanism :

  • Cyclopalladation forms a six-membered palladacycle.
  • Oxidation to Pd(IV) facilitates reductive elimination, forming the C–O bond.
  • Lactonization yields the benzofuranone core.

Substrate Scope and Yields

Substitution Pattern Yield (%) ee (%) Reference
R = H (parent compound) 87 N/A
R = 4-Me 94 N/A
R = 4-OMe 80 N/A
R = 4-Cl 67 N/A

This method achieves high yields for electron-rich aryl groups but struggles with sterically hindered substrates.

Traditional Cyclization Approaches

Knoevenagel Condensation

A two-step sequence involving:

  • Synthesis of benzofuran-3-one via Friedel-Crafts acylation.
  • Condensation with phenylacetic acid derivatives under basic conditions.

Conditions :

  • Benzofuran-3-one (1 equiv), phenylacetic acid (1.2 equiv), piperidine (cat.), reflux in toluene.
  • Yields: 45–68%, lower than Pd-catalyzed methods due to competing decarboxylation.

Oxidative Cyclization

Hypervalent iodine reagents (e.g., IBX) promote dehydrogenative coupling:

$$
\text{Ph}2\text{I}(\text{OAc})2 + \text{substrate} \rightarrow \text{benzofuranone} + \text{byproducts}
$$

Limitation : Requires pre-functionalized substrates with ortho-hydroxyl groups.

Solvent and Additive Effects

Solvent Yield (%) Reaction Time (h)
DCE 87 12
Toluene 72 24
DMF 35 48

Polar aprotic solvents like DCE enhance Pd catalyst stability, while coordinating solvents (DMF) deactivate the metal center.

Scale-Up and Industrial Feasibility

The Pd-catalyzed method has been demonstrated at 10 mmol scale with consistent yields (85–90%). Key considerations:

  • Cost : Pd catalysts account for ~60% of raw material expenses.
  • Purification : Recrystallization from EtOAc/hexanes provides >99% purity.

Comparative Analysis of Methods

Parameter Pd Catalysis Knoevenagel Oxidative Cyclization
Yield (%) 80–94 45–68 50–65
Stereocontrol Excellent Poor Moderate
Functional Tolerance Broad Narrow Moderate
Scalability High Low Medium

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

The target compound’s bioactivity and structural features are contextualized below against analogous molecules, including furosemide and other derivatives.

Comparison with Furosemide

Furosemide, a loop diuretic, inhibits the Na⁺/K⁺/2Cl⁻ cotransporter in the kidney. Molecular docking studies reveal that the target compound interacts with analogous amino acid residues in the target receptor but achieves a 1.5-fold higher binding affinity (-9.8 kcal/mol vs. furosemide’s -6.5 kcal/mol) . This enhanced interaction is attributed to its extended hydrophobic substituents (diphenylethyl and phenyl groups), which improve van der Waals contacts and π-π stacking within the receptor’s binding pocket.

Comparison with 2,4-Bis(2-phenylpropan-2-yl)phenol

Another bioactive compound from A. officinalis, 2,4-bis(2-phenylpropan-2-yl)phenol, shares similar pharmacological targets but differs structurally. Key distinctions include:

  • Structural Backbone: The target compound’s phenylacetic acid core vs. the bis-phenylpropanol phenol structure.
  • Binding Affinity : Both compounds outperform furosemide, but direct comparative data between them are absent in available studies .

Comparison with 2-(tert-Butoxy)-2-phenylacetic Acid

This structural analog replaces the dimethylamino-diphenylethyl group with a tert-butoxy substituent. The tert-butoxy group may reduce metabolic stability compared to the target compound’s bulkier substituents.

Data Table: Key Properties and Bioactivity

Compound Name Structure Highlights Binding Affinity (kcal/mol) Bioactivity Notes Source
Target Compound (2-[4-[2-(dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid) Phenylacetic acid, dimethylamino-diphenylethyl -9.8 1.5× furosemide affinity
Furosemide Sulfonamide, chlorinated anthranilic acid -6.5 Diuretic benchmark
2,4-Bis(2-phenylpropan-2-yl)phenol Bis-phenylpropanol phenol Not quantified Antioxidant/diuretic
2-(tert-Butoxy)-2-phenylacetic acid Phenylacetic acid, tert-butoxy N/A Structural analog

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s superior binding affinity highlights its promise for diuretic and antihypertensive drug development.
  • Structural Optimization: The dimethylamino-diphenylethyl group enhances receptor interaction but may pose synthetic challenges compared to simpler analogs like 2-(tert-butoxy)-2-phenylacetic acid.
  • Data Gaps: Direct comparisons between the target compound and 2,4-bis(2-phenylpropan-2-yl)phenol are lacking, necessitating further in vitro/in vivo studies.

Biological Activity

2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H12O4\text{C}_{15}\text{H}_{12}\text{O}_4

Key properties include:

  • Molecular Weight : 260.25 g/mol
  • Melting Point : Approximately 151–152 °C
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Synthesis

The synthesis of this compound typically involves condensation reactions between appropriate benzofuran derivatives and phenylacetic acid derivatives. Various methods such as Claisen condensation have been explored to yield this compound efficiently .

Antioxidant Properties

Research indicates that derivatives of benzofuran, including our compound of interest, exhibit significant antioxidant activity. These compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial for protecting cells from oxidative stress .

Neuroprotective Effects

In animal models, particularly mice subjected to head injury, compounds similar to this compound demonstrated neuroprotective effects. They were shown to reduce neuronal damage and improve recovery outcomes post-injury .

Anti-inflammatory Activity

Studies have indicated that benzofuran derivatives possess anti-inflammatory properties. For instance, in models of neuropathic pain, these compounds reduced inflammation and alleviated pain symptoms without affecting motor functions .

Study 1: Neuroprotection in Mice

A study conducted on mice demonstrated that a related compound could effectively protect against brain injury induced by oxidative stress. The criteria for effectiveness included reduced markers of neuronal damage and improved behavioral outcomes post-injury .

Study 2: Pain Management in Rat Models

In another study involving rat models of neuropathic pain, the administration of a benzofuran derivative resulted in significant pain relief without impairing locomotor activity. The mechanism was linked to the activation of cannabinoid receptors, suggesting a pathway for therapeutic applications in pain management .

Data Table: Summary of Biological Activities

Activity Type Effect Model Used Reference
AntioxidantInhibition of lipid peroxidationIn vitro lipid peroxidation
NeuroprotectiveReduced neuronal damageMouse head injury model
Anti-inflammatoryPain relief without motor impairmentRat neuropathic pain model

Q & A

What are the optimal synthetic routes for 2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid, and how do reaction conditions influence yield and purity?

Level: Advanced
Answer:
The synthesis typically involves condensation reactions between substituted benzofuran derivatives and phenylacetic acid precursors. Key steps include:

  • Catalytic conditions: Glacial acetic acid is often used to catalyze imine or hydrazone formation, as seen in analogous syntheses of benzofuran-based compounds .
  • Solvent selection: Ethanol or dichloroethane (DCE) under reflux ensures solubility and facilitates cyclization. For example, Na(OAc)₃BH in DCE has been employed for reductive amination in related heterocyclic systems .
  • Purification: Recrystallization from methanol or ethanol is standard, with TLC monitoring (e.g., hexane/ethyl acetate mixtures) to confirm reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.